2''-O-Rhamnosyl icariside II

Description

Isolation and Identification from Epimedium Species (e.g., Herba Epimedii)

The extraction and purification of 2''-O-Rhamnosyl icariside II from Epimedium plants is a multi-step process. nih.gov Direct extraction from the plant material, while possible, can be complex and expensive. nih.govresearchgate.net A common laboratory and potential industrial-scale method involves processing the total flavonoids extracted from the plant. nih.gov

For instance, in studies involving Epimedium wushanense, a crude product containing 2''-O-Rhamnosyl icariside II is obtained from the plant extracts. nih.gov This crude product then undergoes purification using techniques such as silica gel column chromatography. nih.govresearchgate.net The process involves eluting the compound with a specific solvent system, such as ethyl acetate (B1210297): methanol: water, to separate it from other flavonoids. nih.gov Further purification can be achieved through preparative chromatography to yield a high-purity product. nih.govresearchgate.net

The structural identification of the isolated compound is confirmed through various analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine its exact molecular weight and formula. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure, confirming the identity of the compound as 2''-O-Rhamnosyl icariside II. researchgate.net These analytical data are compared with established reports to verify the identification. researchgate.net

Quantitative Analysis of 2''-O-Rhamnosyl Icariside II Content in Various Epimedium Taxa

The concentration of 2''-O-Rhamnosyl icariside II, along with other flavonoids, can vary significantly among different species of Epimedium and even among plants from different geographical locations. This variability necessitates the development of reliable analytical methods for quality control and research purposes.

Several advanced analytical techniques have been developed for the simultaneous determination of multiple flavonoids, including 2''-O-Rhamnosyl icariside II, in Epimedium. These methods include Capillary Zone Electrophoresis (CZE) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.net Such methods are crucial for the quality assessment of Herba Epimedii and its preparations. hortus-medicus.ch

Specific quantitative studies have been conducted on certain species. For example, analysis of extracts from Epimedium wushanense revealed a 2''-O-Rhamnosyl icariside II content of 2.5 mg/mL in the prepared solution. nih.gov Research comparing different taxa has also been undertaken to understand the metabolic differences in flavonoid accumulation, highlighting the chemical diversity within the genus. nih.gov

The following table presents data from a quantitative analysis of Epimedium wushanense extract.

| Botanical Source | Compound | Concentration |

| Epimedium wushanense Extract | 2''-O-Rhamnosyl icariside II | 2.5 mg/mL nih.gov |

| Epimedium wushanense Extract | Epimedin C | 20.3 mg/mL nih.gov |

Properties

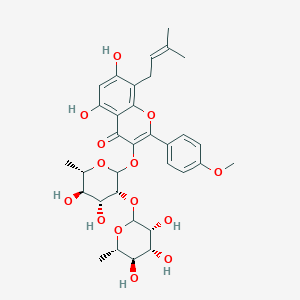

Molecular Formula |

C33H40O14 |

|---|---|

Molecular Weight |

660.7 g/mol |

IUPAC Name |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32?,33?/m0/s1 |

InChI Key |

TVBJKPLTBPGHDJ-XUELZEHQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for the Preparation and Production of 2 O Rhamnosyl Icariside Ii

Enzymatic Biotransformation Strategies

Enzymatic hydrolysis is a highly effective and widely utilized method for producing secondary glycosides like 2''-O-Rhamnosyl icariside II. phcog.com This approach leverages the high selectivity of enzymes to cleave specific glycosidic bonds, allowing for targeted conversion of precursor molecules under controlled, environmentally friendly conditions. epa.gov

The primary method for producing 2''-O-Rhamnosyl icariside II is through the selective enzymatic hydrolysis of its parent glycoside, Epimedin C. researchgate.net This process involves the precise removal of the glucose moiety at the C-7 position of the flavonoid skeleton, leaving the rhamnose and other sugar groups intact. researchgate.net Similarly, icariin (B1674258) can be enzymatically converted to its corresponding derivative, icariside II (also known as baohuoside I), demonstrating the utility of this approach for modifying various flavonol glycosides. tandfonline.comnih.gov

The success of the enzymatic conversion hinges on selecting the most effective biocatalyst. Researchers have screened various commercially available enzymes for their ability to hydrolyze Epimedin C to 2''-O-Rhamnosyl icariside II. In one study, five enzymes—β-glucosidase, β-dextranase, cellulase, naringinase, and glucoamylase—were investigated. phcog.com Among these, β-dextranase demonstrated the best catalytic performance for this specific transformation. phcog.comepa.gov

Another study focused on producing Rhamnosyl Icariside II from the total flavonoids of Epimedium wushanense screened six commercial enzymes. researchgate.net In this investigation, snailase was identified as the most effective hydrolase for the desired conversion. researchgate.net The choice of enzyme is critical, as different enzymes exhibit varying specificities. For instance, α-L-rhamnosidase is used to convert Epimedin C into icariin by cleaving a terminal rhamnose group, which is a different transformation pathway. mdpi.com

Interactive Table: Enzyme Screening for 2''-O-Rhamnosyl Icariside II Production

| Enzyme | Precursor | Result | Reference |

|---|---|---|---|

| β-dextranase | Epimedin C | Selected as the most effective enzyme for conversion to 2''-O-Rhamnosyl icariside II. | phcog.comepa.gov |

| Snailase | Epimedium wushanense extracts (containing Epimedin C) | Identified as the most effective hydrolase for producing Rhamnosyl Icariside II. | researchgate.net |

| β-glucosidase | Epimedin C | Screened but showed lower performance than β-dextranase for this specific conversion. | phcog.com |

| Cellulase | Epimedin C | Screened but showed lower performance than β-dextranase. | phcog.com |

| Naringinase | Epimedin C | Screened but showed lower performance than β-dextranase. | phcog.com |

| Glucoamylase | Epimedin C | Screened but showed lower performance than β-dextranase. | phcog.com |

To maximize the yield and efficiency of the conversion, optimization of reaction conditions is essential. Key parameters that influence enzyme activity include pH, temperature, reaction time, and the ratio of enzyme to substrate.

For the conversion of Epimedin C using β-dextranase, a systematic optimization was performed. phcog.com The conversion rate was found to be over 80% in a pH range of 4.0–6.0, with the highest rate (100%) achieved at a pH of 4.5. phcog.com The optimal reaction temperature was determined to be 60°C. phcog.com Regarding the reaction duration, the conversion rate reached 74.3% within the first 20 minutes and achieved completion in 40 minutes. phcog.com The enzyme-to-substrate ratio was also critical, with a ratio of 1:2 (w/w) of β-dextranase to Epimedin C being sufficient for complete hydrolysis. phcog.comepa.gov

In a separate study using snailase to hydrolyze Epimedium wushanense extracts, the conversion rate of Epimedin C reached 100% when the enzyme-to-flavonoid ratio was 1:1. researchgate.net

Interactive Table: Optimized Conditions for Enzymatic Hydrolysis

| Parameter | Optimal Value | Enzyme System | Reference |

|---|---|---|---|

| pH | 4.5 | β-dextranase with Epimedin C | phcog.comepa.gov |

| Temperature | 60°C | β-dextranase with Epimedin C | phcog.comepa.gov |

| Reaction Duration | 40 minutes | β-dextranase with Epimedin C | phcog.comepa.gov |

| Enzyme/Substrate Ratio | 1:2 (w/w) | β-dextranase with Epimedin C | phcog.comepa.gov |

| Enzyme/Substrate Ratio | 1:1 (w/w) | Snailase with Epimedium flavonoids | researchgate.net |

A significant advancement in the production of 2''-O-Rhamnosyl icariside II is the development of recyclable and integrated biphase enzymatic hydrolysis systems. phcog.comepa.gov This innovative approach addresses several limitations of conventional single-phase enzymatic reactions. In a biphase system, the reaction occurs in an aqueous phase (containing the enzyme and the water-soluble precursor, Epimedin C), while an immiscible organic solvent forms a second phase. phcog.com

As the enzymatic hydrolysis proceeds, the product, 2''-O-Rhamnosyl icariside II, which is less polar than its precursor, is continuously extracted into the organic phase. phcog.com This in-situ product removal shifts the reaction equilibrium towards product formation, prevents product-induced feedback inhibition of the enzyme, and simplifies downstream purification. phcog.com One successful system was constructed using propyl acetate (B1210297) as the organic phase and an HAc-NaAc buffer (pH 4.5) as the aqueous phase. phcog.comepa.gov This integrated system allows for the simultaneous conversion of Epimedin C and extraction of 2''-O-Rhamnosyl icariside II in a single step. phcog.com

The biphase enzymatic hydrolysis system not only simplifies the process but also significantly enhances the processing capacity and allows for enzyme recycling, making it more cost-effective and sustainable for industrial applications. phcog.comepa.gov Because the enzyme remains in the aqueous phase, it can be easily separated from the product-rich organic phase and reused for multiple reaction cycles. phcog.com

In a study using a β-dextranase-based biphase system, Epimedin C was completely hydrolyzed, and 93.38% of the resulting 2''-O-Rhamnosyl icariside II was transferred into the organic phase. epa.gov Remarkably, the enzyme solution could be reused for four cycles while maintaining a high conversion rate of 91.69%. epa.gov This demonstrates the excellent reusability of the enzyme in this system. Such recyclable catalysis systems reduce production costs and the environmental impact of the process.

Microbial transformation, or whole-cell catalysis, presents an alternative to using isolated enzymes for producing valuable flavonoid derivatives. tandfonline.comnih.gov This method utilizes intact microbial cells (such as fungi or bacteria) as biocatalysts, which can be advantageous as it eliminates the costly and time-consuming steps of enzyme isolation and purification. mdpi.comsemanticscholar.org

While specific research on microbial conversion of Epimedin C directly to 2''-O-Rhamnosyl icariside II is not as extensively detailed as enzymatic methods, studies on related flavonoids demonstrate the principle's viability. For example, the biotransformation of icariin into icariside II has been successfully achieved with high yields using fungal strains. The fungus Hormoconis resinae converted icariin to icariside II with a 98% yield. tandfonline.comnih.gov Another fungus, Aspergillus sp. y48, was used to produce a crude enzyme preparation that effectively hydrolyzed icariin to icariside II. nih.gov

These examples highlight the potential of using whole-cell systems for the targeted hydrolysis of flavonoid glycosides. The application of such a strategy could offer a cost-effective and efficient route for the large-scale production of 2''-O-Rhamnosyl icariside II from Epimedin C, although it is considered a more time-consuming approach compared to optimized enzymatic systems. phcog.com

Hydrolysis of Precursor Flavonol Glycosides (e.g., Epimedin C, Icariin)

Extraction Techniques from Plant Biomass for Research Purposes

For research purposes, 2''-O-rhamnosyl icariside II is primarily obtained by direct extraction from the plant biomass of species belonging to the Epimedium genus, commonly known as Herba Epimedii. scite.airesearchgate.netcymitquimica.com This natural product is considered a rare secondary flavonoid glycoside due to its trace quantities in the raw plant material. researchgate.net

Chemoenzymatic Synthesis of 2''-O-Rhamnosyl Icariside II

Chemoenzymatic synthesis represents a more advanced and efficient approach for producing 2''-O-rhamnosyl icariside II. This strategy primarily involves the targeted enzymatic hydrolysis of its precursor, epimedin C, which is more abundant in Epimedium extracts. epa.govresearchgate.net The process leverages the high specificity of enzymes to cleave the glycosidic bond at the C-7 position of epimedin C, converting it into 2''-O-rhamnosyl icariside II. researchgate.net This biotransformation is preferred over methods like acid hydrolysis, which are less efficient and generate unwanted by-products. epa.gov

Several commercially available enzymes have been screened for their efficacy in this conversion. Studies have investigated hydrolases such as β-dextranase, snailase, cellulase, naringinase, and β-glucosidase to identify the most effective biocatalyst. nih.govphcog.com Among these, β-dextranase and snailase have been identified as particularly effective. epa.govnih.gov

Optimization of reaction conditions is critical for maximizing the yield and efficiency of the enzymatic hydrolysis. Key parameters that are systematically adjusted include the enzyme-to-substrate ratio, temperature, pH of the buffer system, and reaction duration. For example, using β-dextranase, a complete conversion of epimedin C was achieved at 60°C in an HAc-NaAc buffer with a pH of 4.5. epa.govphcog.com Similarly, snailase was found to be the most effective hydrolase in another study, with optimized conditions leading to a high yield of the target compound. nih.gov

| Enzyme | Optimal Temperature | Optimal pH | Outcome/Efficiency | Reference |

|---|---|---|---|---|

| β-Dextranase | 60°C | 4.5 | 100% conversion of epimedin C. | epa.govphcog.com |

| Snailase | Not Specified | Not Specified | Identified as most effective hydrolase, yielding a high-purity product (99.1%) with a total yield of 46.8% after scale-up. | nih.gov |

| β-Glucosidase | 50°C | 6.0 | Used for converting icariin to icariside II, achieving 99.1% purity. | nih.gov |

To further enhance the production process, a recyclable and integrated biphase enzymatic hydrolysis system has been developed. epa.govphcog.com This innovative approach utilizes an aqueous-organic two-phase system, for example, combining a propyl acetate organic phase with an aqueous HAc-NaAc buffer. epa.gov In this system, the substrate, epimedin C, is hydrolyzed in the aqueous phase containing the enzyme. The product, 2''-O-rhamnosyl icariside II, is then continuously extracted into the organic phase. phcog.com This method significantly simplifies the product recovery procedure, as the product can be obtained by simply separating and evaporating the organic solvent. researchgate.netphcog.com This biphase system has demonstrated high efficiency, with a complete conversion of epimedin C and a transfer of 93.38% of the product into the organic phase. epa.gov Furthermore, the enzyme solution in the aqueous phase can be recycled multiple times, maintaining a high conversion rate (91.69% after four cycles), which makes this strategy a promising and efficient approach for potential industrial applications. epa.gov

Biological Activity and Mechanistic Investigations of 2 O Rhamnosyl Icariside Ii Pre Clinical Studies

Research on Phosphodiesterase 5 (PDE5) Inhibitory Activity

2''-O-Rhamnosyl icariside II is recognized as a natural inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgresearchgate.netacs.org Its inhibitory action on this enzyme is a key aspect of its pharmacological profile.

The inhibitory potency of 2''-O-Rhamnosyl icariside II against PDE5 has been quantified in various studies. Research has shown that the removal of the glucose moiety at the C-7 hydroxyl group of its parent compound, icariin (B1674258), to form icariside II, significantly improves the inhibitory effect on the enzyme. nih.gov One study determined the half-maximal inhibitory concentration (IC₅₀) of 2''-O-Rhamnosyl icariside II to be 156 nM. nih.gov While it is considered a potent inhibitor, some research indicates its potency is less than that of the synthetic drug sildenafil. phcog.com The substitution patterns at positions C-8, C-3, C-7, and C-4 of the flavonoid structure are crucial in determining the PDE5 inhibitory activity. nih.gov

Table 1: In Vitro PDE5 Inhibitory Potency of 2''-O-Rhamnosyl Icariside II and Related Compounds

| Compound | IC₅₀ Value (PDE5) | Source |

| 2''-O-Rhamnosyl icariside II | 156 nM | nih.gov |

| Icariin | 5.9 µM | nih.gov |

| Sildenafil | 74 nM | nih.gov |

By inhibiting PDE5, 2''-O-Rhamnosyl icariside II prevents the breakdown of cGMP, leading to its accumulation within cells. researchgate.netnih.gov This elevation of cGMP levels subsequently activates its downstream target, protein kinase G (PKG). frontiersin.orgresearchgate.net Studies have demonstrated that treatment with 2''-O-Rhamnosyl icariside II effectively increases both cGMP concentration and PKG activity. frontiersin.orgresearchgate.net The activation of this NO/cGMP/PKG signaling cascade is a central mechanism through which 2''-O-Rhamnosyl icariside II exerts its biological effects. frontiersin.org

Osteoprotective Effects and Bone Metabolism Regulation Studies

2''-O-Rhamnosyl icariside II has demonstrated significant potential in promoting bone health, a property that has garnered considerable scientific attention. phcog.comresearchgate.net Its effects are linked to the modulation of bone cell differentiation and activity, influencing the balance between bone formation and resorption. phcog.comnih.gov

A key aspect of the osteoprotective activity of 2''-O-Rhamnosyl icariside II is its ability to promote the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, the cells responsible for forming new bone. researchgate.netmdpi.comnih.gov Studies show that the compound significantly enhances alkaline phosphatase (ALP) activity and mineralization, which are critical markers of osteogenic differentiation. phcog.com This pro-osteogenic effect is mediated through the activation of specific signaling pathways. Research has identified the involvement of the Extracellular signal-Regulated Kinase (ERK) and the PI3K/AKT/mTOR pathways in this process. phcog.commdpi.comnih.gov By stimulating these pathways, 2''-O-Rhamnosyl icariside II drives the lineage commitment of MSCs towards osteogenesis. phcog.com

Table 2: Effect of 2''-O-Rhamnosyl Icariside II on Osteogenic Markers in BMSCs

| Marker | Effect | Signaling Pathway Implicated | Source |

| Alkaline Phosphatase (ALP) Activity | Increased | ERK, PI3K/AKT/mTOR | phcog.commdpi.com |

| Mineralization / Calcium Deposition | Increased | ERK, PI3K/AKT/mTOR | phcog.commdpi.com |

| Runx2 Expression | Upregulated | ERK | phcog.com |

| Osterix (Osx) Expression | Upregulated | PI3K/AKT/mTOR | mdpi.com |

| Osteopontin (OPN) Expression | Upregulated | PI3K/AKT/mTOR | mdpi.com |

| Osteocalcin (OCN) Expression | Upregulated | PI3K/AKT/mTOR | mdpi.com |

The health of bone tissue depends on a delicate balance between the bone-forming activity of osteoblasts and the bone-resorbing activity of osteoclasts. phcog.com An imbalance in this remodeling process can lead to metabolic bone diseases like osteoporosis. phcog.com Pre-clinical studies suggest that 2''-O-Rhamnosyl icariside II helps maintain this balance. It not only promotes bone formation by stimulating osteoblast differentiation but also has been shown to suppress the resorption of bone by osteoclasts. nih.gov Furthermore, research indicates a reciprocal regulation where 2''-O-Rhamnosyl icariside II stimulates osteogenesis while simultaneously inhibiting adipogenesis (the formation of fat cells) from MSCs, a process that can compete with bone formation. phcog.comresearchgate.net

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is known to negatively impact bone health by impairing osteoblast function and promoting their death. researchgate.netmdpi.com Flavonoids, as a class of compounds, are recognized for their antioxidant properties and their ability to counteract the negative effects of ROS on bone. nih.gov While much of the research has focused on its parent compound, icariin, studies have reported that 2''-O-Rhamnosyl icariside II also possesses protective effects against oxidative stress. researchgate.net It has been shown to protect osteoblasts from damage induced by agents like dexamethasone. researchgate.net This protection is associated with the activation of the Akt-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. researchgate.net By mitigating oxidative stress, 2''-O-Rhamnosyl icariside II helps preserve the viability and function of bone-forming cells. researchgate.netmdpi.com

Investigations into Anti-Apoptotic Mechanisms in Osteoblasts

Research has demonstrated that 2''-O-Rhamnosyl icariside II, also referred to as Icariside II in some studies, plays a crucial role in protecting osteoblasts, the cells responsible for bone formation, from apoptosis (programmed cell death). In studies using MC3T3-E1 osteoblastic cells and primary murine osteoblasts, co-treatment with Icariside II significantly mitigated cell death and apoptosis induced by dexamethasone, a common glucocorticoid known to cause bone damage. semanticscholar.org

The protective mechanism of Icariside II involves the activation of the Akt signaling pathway. semanticscholar.org The use of Akt inhibitors was found to nearly eliminate the cytoprotective effects of Icariside II against dexamethasone, confirming the pathway's importance. semanticscholar.org Furthermore, Icariside II activates the Nrf2 signaling pathway, which is downstream of Akt, to curb the production of reactive oxygen species (ROS) induced by dexamethasone. semanticscholar.org The significance of Nrf2 was highlighted when its knockdown via shRNA inhibited the anti-apoptotic and pro-survival activities of Icariside II. semanticscholar.org The upstream regulation appears to involve the induction of heparin-binding EGF (HB-EGF) production and subsequent trans-activation of the epidermal growth factor receptor (EGFR). semanticscholar.org Inhibition of EGFR blocked the Icariside II-induced activation of the Akt-Nrf2 pathway. semanticscholar.org

These findings suggest that 2''-O-Rhamnosyl icariside II protects osteoblasts from dexamethasone-induced apoptosis by activating the EGFR-Akt-Nrf2 signaling cascade. semanticscholar.org

Estrogen Pathway Interaction Research relevant to Bone Health

Estrogen is a critical regulator of bone homeostasis, and its deficiency is a primary cause of postmenopausal osteoporosis. nih.govmdpi.com The hormone exerts its effects by binding to estrogen receptors (ER), including ERα and ERβ. mdpi.com While direct research on the interaction of 2''-O-Rhamnosyl icariside II with the estrogen pathway in bone health is specific, broader research on related compounds from Herba Epimedii provides context. For instance, icariin, a parent compound of 2''-O-Rhamnosyl icariside II, has been shown to have osteogenic effects that may not be solely dependent on estrogenic mechanisms, suggesting alternative pathways for its bone-protective effects. frontiersin.org One study noted that while icariin has a lower affinity for estrogen receptors compared to genistein, it is more effective in promoting bone formation, hinting at a non-estrogenic mechanism. frontiersin.org

Research on flavonoids from Herba Epimedii indicates they stimulate osteoblast differentiation and suppress osteoclast differentiation, which are key processes in maintaining bone health. nih.gov Specifically, icariin and icariside II have been shown to drive the commitment of multipotential stromal cells towards osteogenesis and away from adipogenesis through the ERK signaling pathway. nih.gov This reciprocal regulation is crucial for maintaining a healthy balance in bone marrow cell differentiation.

Anti-Tumor Activity Research

2''-O-Rhamnosyl icariside II has demonstrated significant anti-tumor properties across various cancer types in pre-clinical studies. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and modulation of key signaling pathways.

In Vitro Studies on Cancer Cell Lines (e.g., Human Hepatocellular Carcinoma Cells, Breast Cancer Cells)

In vitro studies have confirmed the cytotoxic effects of 2''-O-Rhamnosyl icariside II on a range of cancer cell lines. In human hepatocellular carcinoma (HCC) cells such as HuH-7 and HepG2, the compound has been shown to inhibit cell migration and invasion by suppressing the expression of metastasis-related proteins MMP2/9. nih.gov It also induces apoptosis in these cells. nih.gov

Similarly, in breast cancer cells, 2''-O-Rhamnosyl icariside II induces apoptosis through the release of cytochrome c and subsequent activation of caspases. nih.gov Studies on MCF-7 and MDA-MB-231 breast cancer cell lines have further substantiated its anti-proliferative activity. nih.govresearchgate.net The compound's efficacy has also been observed in other cancer cell lines, including those of the prostate, lung, and osteosarcoma. nih.govscienceopen.com

| Cell Line | Cancer Type | Observed Effects of 2''-O-Rhamnosyl icariside II |

| HuH-7, HepG2 | Human Hepatocellular Carcinoma | Inhibition of migration and invasion, induction of apoptosis, suppression of MMP2/9 expression. nih.gov |

| MCF-7, MDA-MB-231 | Human Breast Cancer | Induction of apoptosis, anti-proliferative activity. nih.govnih.govresearchgate.net |

| LNCaP | Human Prostate Cancer | Potent anti-proliferative effect, suppression of androgen-responsive gene expression. researchgate.net |

| A549 | Human Lung Cancer | Induction of ROS-mediated apoptosis. ijbs.com |

| MG-63, Saos-2 | Human Osteosarcoma | Induction of apoptosis, inhibition of Raf/MEK/ERK pathway. nih.gov |

| HeLa | Human Cervical Cancer | Inhibition of growth, induction of apoptosis. nih.gov |

Exploration of Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cancer Models

The anti-tumor activity of 2''-O-Rhamnosyl icariside II is mediated by its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways. A common mechanism observed across different cancer cell types is the induction of the mitochondrial apoptotic pathway. scienceopen.com This involves an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio. nih.gov This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to apoptosis. nih.govscienceopen.com

In addition to the mitochondrial pathway, 2''-O-Rhamnosyl icariside II can also trigger the extrinsic apoptotic pathway by increasing the levels of Fas and Fas-associated death domain (FADD) in breast cancer cells. ijbs.com

Furthermore, the compound has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases, contributing to its anti-proliferative effects. scienceopen.com This cell cycle modulation is linked to the generation of reactive oxygen species (ROS) and the activation of p38 and p53. scienceopen.com

Key signaling pathways targeted by 2''-O-Rhamnosyl icariside II include:

STAT3 Signaling: Inhibition of this pathway helps to overcome the survival signals of tumor cells. scienceopen.com

PI3K/AKT Pathway: This pathway is frequently deregulated in cancers, and its inhibition by 2''-O-Rhamnosyl icariside II contributes to its anti-tumor effects. ijbs.com

MAPK/ERK Pathway: The compound has been shown to inhibit the activation of Raf, MEK, and ERK in osteosarcoma cells, thereby regulating apoptosis. ijbs.comnih.gov

β-Catenin Pathway: Downregulation of β-catenin expression has been observed in esophageal squamous cell carcinoma, leading to apoptosis and inhibition of proliferation. scienceopen.com

Research on Alkyl Amine-Substituted Derivatives for Anti-Tumor Applications

To enhance the anti-tumor potency of 2''-O-Rhamnosyl icariside II, researchers have synthesized and evaluated a series of novel alkyl amine-substituted derivatives. nih.govnih.gov These modifications were made at the 6-C position and the 7-OH position of the parent compound. nih.govnih.gov

The in vitro anti-tumor activity of these derivatives was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) and human hepatoma cell lines (HepG2 and HCCLM3-LUC). nih.govnih.gov Preliminary structure-activity relationship (SAR) studies revealed that the introduction of an alkyl amine substituent at the 6-C position was not favorable for anti-cancer activity. nih.govnih.gov However, most of the 7-O-alkylamino derivatives exhibited good anti-tumor activity. nih.govnih.gov The length of the alkyl chain and the nature of the terminal amine substituents were found to influence the cytotoxic activity. nih.govnih.gov

Among the synthesized derivatives, compound 7g showed the most potent inhibitory activity against all four tested cancer cell lines, with its efficacy being significantly higher than that of the parent 2''-O-Rhamnosyl icariside II. nih.govnih.gov Further investigation into the mechanism of compound 7g in MCF-7 cells revealed that it triggered apoptosis and arrested the cell cycle at the G0/G1 phase, suggesting its potential as a promising lead for a new anti-cancer drug. nih.govnih.gov

| Compound | Cell Line | IC50 (μM) | Fold-Increase in Potency vs. Icariside II |

| 7g | HCCLM3-LUC | 13.28 | 2.94 |

| HepG2 | 3.96 | 5.54 | |

| MCF-7 | 2.44 | 12.56 | |

| MDA-MB-231 | 4.21 | 7.72 |

Anti-Inflammatory Mechanisms Research

2''-O-Rhamnosyl icariside II possesses anti-inflammatory properties, which have been investigated in various pre-clinical models. mq.edu.aucymitquimica.com Inflammation is a critical component of many diseases, including cancer and neurodegenerative disorders. mq.edu.au

In a study investigating its effects in a model of Alzheimer's disease, 2''-O-Rhamnosyl icariside II treatment inhibited the overexpression of pro-inflammatory factors such as interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) induced by amyloid-β. mq.edu.au This suggests that the compound can mitigate neuroinflammation. The anti-inflammatory effects are thought to be mediated, at least in part, through the inactivation of the NF-κB pathway, a crucial transcriptional factor involved in both inflammatory and apoptotic responses. mq.edu.au

The anti-inflammatory action of 2''-O-Rhamnosyl icariside II is also linked to its anti-cancer activities, as it can suppress pro-inflammatory cytokines in the tumor microenvironment. mq.edu.au This highlights the compound's potential to target the interplay between inflammation and cancer progression.

Antioxidant Activity Investigations at the Cellular Level

The antioxidant potential of 2''-O-Rhamnosyl icariside II has been evaluated in cellular models, specifically concerning its influence on key markers of oxidative stress. In vitro studies using human liver cell lines have shown that the compound's effects are concentration-dependent.

At high concentrations (66 μg/mL), 2''-O-Rhamnosyl icariside II was observed to significantly decrease the activity of Glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.govmdpi.com Concurrently, it led to a significant increase in the level of Malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.com Furthermore, treatment with 2''-O-rhamnosyl icariside II at all tested concentrations (3, 7.5, and 66 μg/mL) resulted in an increase in Reactive Oxygen Species (ROS) in both HL-7702 and HepG2 liver cells. nih.gov These findings suggest that at certain concentrations, particularly high ones, 2''-O-rhamnosyl icariside II can enhance oxidative stress within these cellular models, contrary to a simple antioxidant effect. nih.gov

Table 1: Effect of 2''-O-Rhamnosyl Icariside II on Cellular Oxidative Stress Markers

| Biomarker | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Glutathione (GSH) | HL-7702 & HepG2 | 66 μg/mL | Significantly Decreased | nih.govfrontiersin.org |

| Malondialdehyde (MDA) | HL-7702 & HepG2 | 66 μg/mL | Significantly Increased | nih.govfrontiersin.org |

| Reactive Oxygen Species (ROS) | HL-7702 & HepG2 | All tested concentrations | Increased | nih.gov |

Immunomodulatory Activity Research

Extracts from the Epimedium genus, the botanical source of 2''-O-rhamnosyl icariside II, have been noted for their potential immunomodulatory functions in traditional medicine and modern research. caldic.com The mechanisms of action for compounds from traditional Chinese medicines can sometimes involve adverse immune reactions. nih.gov However, specific pre-clinical studies focusing directly on the immunomodulatory activity of isolated 2''-O-rhamnosyl icariside II are limited in the currently available scientific literature. Therefore, a detailed description of its specific role or mechanism in modulating the immune system cannot be provided at this time.

Neurological System Modulation Studies

Research into the effects of flavonoids from Epimedium on the neurological system is an active area, with many studies focusing on related compounds such as Icariside II and Icariin. However, there is a notable lack of specific pre-clinical research investigating the direct effects of 2''-O-Rhamnosyl icariside II on the following neurological pathways and processes.

Activation of Wnt Signaling Pathways

The Wnt signaling pathway is crucial for neurogenesis and neural stem cell regulation. nih.gov Studies have demonstrated that the related compound Icariside II may activate the Wnt/β-catenin signaling pathway, promoting the proliferation and differentiation of neural stem cells. nih.govnih.gov However, direct experimental evidence detailing the specific activation or modulation of Wnt signaling pathways by 2''-O-rhamnosyl icariside II is not present in the reviewed literature.

Activation of Basic Fibroblast Growth Factor (bFGF) Signaling Pathways

The bFGF signaling pathway is another important regulator of neural stem cell activity. Research on other Epimedium flavonoids, such as Icariin, suggests a potential role in activating this pathway to promote the proliferation and differentiation of neural stem cells. frontiersin.org Nevertheless, it is noted that additional experimental data is required to fully support this connection, and specific studies on the effect of 2''-O-rhamnosyl icariside II on the bFGF pathway have not been identified. frontiersin.org

Research on Neurogenesis and Neural Stem Cell Proliferation/Differentiation

The promotion of neurogenesis is a key therapeutic target for neurodegenerative diseases. nih.gov While the metabolite Icariside II has been shown to potently promote the proliferation and neuronal differentiation of neural stem cells in vitro, similar dedicated research on 2''-O-rhamnosyl icariside II is lacking. nih.govnih.gov A patent application has described a role for 2''-O-rhamnosyl icariside II in promoting the proliferation and differentiation of muscle cells, but this pertains to a different cell lineage and context. wipo.int

Cellular Response and Mechanistic Investigations in Liver Cell Models

The response of liver cells to 2''-O-rhamnosyl icariside II has been investigated in vitro using the human normal liver cell line HL-7702 and the human hepatoma cell line HepG2. These studies, primarily exploring potential cytotoxicity, reveal that the compound can induce cellular damage, particularly at higher concentrations. nih.govnih.gov

At a high concentration of 66 μg/mL, 2''-O-rhamnosyl icariside II caused a significant increase in the release of Aspartate aminotransferase (AST) and Lactate (B86563) dehydrogenase (LDH) from both HL-7702 and HepG2 cells, indicating damage to the cell membrane and structure. nih.gov However, it did not lead to an increased release of Alanine aminotransferase (ALT) at the concentrations tested. nih.gov

Table 2: Effects of 2''-O-Rhamnosyl Icariside II on Liver Cell Models

| Biomarker/Index | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Alanine aminotransferase (ALT) | HL-7702 & HepG2 | Up to 66 μg/mL | No significant change | nih.gov |

| Aspartate aminotransferase (AST) | HL-7702 & HepG2 | 66 μg/mL | Significantly Increased | nih.gov |

| Lactate dehydrogenase (LDH) | HL-7702 & HepG2 | 66 μg/mL | Significantly Increased | nih.gov |

| Mitochondrial Membrane Potential (MMP) | HL-7702 & HepG2 | Up to 66 μg/mL | No significant decrease | nih.gov |

Effects on Intracellular Redox Balance (e.g., Superoxide (B77818) Dismutase, Glutathione, Malondialdehyde, Reactive Oxygen Species)

The intracellular redox environment is a critical indicator of cellular health, and imbalances can lead to oxidative stress. Investigations using the human normal liver cell line (HL-7702) and a human hepatoma cell line (HepG2) have revealed the dose-dependent effects of 2''-O-Rhamnosyl icariside II on key markers of oxidative stress. mdpi.comnih.gov

At high concentrations (66 μg/mL), 2''-O-Rhamnosyl icariside II was found to significantly disrupt the redox balance. mdpi.com It caused a notable decrease in the activity of glutathione (GSH), a crucial intracellular antioxidant. mdpi.comnih.gov Concurrently, it led to a significant increase in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. mdpi.comnih.gov Furthermore, treatment with 2''-O-Rhamnosyl icariside II resulted in an increase in reactive oxygen species (ROS) at all tested concentrations, suggesting an enhancement of oxidative stress. mdpi.com However, the activity of another important antioxidant enzyme, superoxide dismutase (SOD), was not significantly affected by this compound under the studied conditions. nih.gov

These findings indicate that at certain concentrations, 2''-O-Rhamnosyl icariside II can promote an oxidative state within liver cells by depleting antioxidant defenses and increasing markers of oxidative damage. mdpi.com

Table 1: Effects of 2''-O-Rhamnosyl Icariside II on Redox Balance Markers in Liver Cell Lines

| Marker | Cell Lines | Effect at 66 µg/mL | Reference |

|---|---|---|---|

| Glutathione (GSH) | HL-7702, HepG2 | Significantly Decreased | mdpi.comnih.gov |

| Malondialdehyde (MDA) | HL-7702, HepG2 | Significantly Increased | mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) | HL-7702, HepG2 | Increased | mdpi.com |

Impact on Mitochondrial Membrane Potential and Cellular Integrity

While the MMP was maintained, cellular integrity was compromised at high concentrations. Cellular integrity can be assessed by measuring the leakage of intracellular enzymes such as aspartate aminotransferase (AST) and lactate dehydrogenase (LDH) into the extracellular medium. mdpi.com Treatment with 2''-O-Rhamnosyl icariside II at a high concentration of 66 μg/mL resulted in a significant increase in the release of both AST and LDH from HL-7702 and HepG2 cells. mdpi.com This suggests that at high concentrations, the compound can directly damage the liver cell structure, leading to a loss of membrane integrity. mdpi.com

Table 2: Impact of 2''-O-Rhamnosyl Icariside II on Cellular and Mitochondrial Markers

| Marker | Cell Lines | Effect at 66 µg/mL | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential (MMP) | HL-7702, HepG2 | No Decrease | mdpi.comnih.gov |

| Aspartate Aminotransferase (AST) Release | HL-7702, HepG2 | Significantly Increased | mdpi.com |

Mechanistic Links to Apoptosis Pathways in Liver Cell Lines

Apoptosis, or programmed cell death, is a critical process for removing damaged cells. The toxic effects of 2''-O-Rhamnosyl icariside II appear to be linked to mechanisms that can initiate apoptosis. The significant increase in oxidative stress, evidenced by elevated ROS and MDA levels, combined with direct damage to the cell structure, are known triggers for apoptotic pathways. mdpi.comnih.gov

The observed cytotoxicity of 2''-O-Rhamnosyl icariside II, characterized by severe oxidative stress and loss of membrane integrity, is inferred to be closely correlated with its potential to induce liver cell injury, possibly leading to apoptosis. mdpi.comnih.gov The accumulation of cellular damage and oxidative stress are potent signals that can activate intrinsic apoptosis pathways, even in the absence of an initial collapse of the mitochondrial membrane potential.

Structure Activity Relationship Sar Studies of 2 O Rhamnosyl Icariside Ii

Identification of Critical Functional Groups and Substitution Patterns for Bioactivity

2''-O-rhamnosyl icariside II is characterized by a core flavonoid skeleton, specifically a flavonol, which features an 8-isopentenyl group. mdpi.com This core structure is adorned with sugar moieties, which significantly influence its biological properties. The name "2''-O-rhamnosyl icariside II" itself indicates a key structural feature: a rhamnose sugar attached at the 2''-position of the glucose sugar, which is in turn linked to the flavonoid aglycone.

Key structural components and their influence on bioactivity include:

Flavonoid Backbone: The fundamental flavonoid structure is common to many bioactive plant compounds and provides the basic framework for interaction with biological targets.

8-Isopentenyl Group: The presence of the 8-isopentenyl substituent on the A-ring of the flavonoid is a defining characteristic of this class of compounds and is considered important for their bioactivity.

Glycosylation Pattern: The type and position of sugar moieties are critical. 2''-O-rhamnosyl icariside II is an intermediate in the metabolic conversion of epimedin C to baohuoside I. mdpi.com Epimedin C has an additional glucose at the C-7 position. The specific hydrolysis of this C-7 glucose to yield 2''-O-rhamnosyl icariside II results in a compound that is more readily transported into plasma, highlighting the importance of the C-7 hydroxyl group for bioavailability. researchgate.net The rhamnose sugar moiety itself is also believed to enhance solubility and bioavailability. cymitquimica.com

Substitution at C-3, C-4, C-7, and C-8: Research has identified that substitutions at the C-3, C-7, and C-8 positions of the flavonoid A and C rings, as well as the C-4' position of the B ring, are determinants of certain pharmacological activities. frontiersin.orgfrontiersin.org

The transformation of 2''-O-rhamnosyl icariside II into its metabolite, baohuoside I, involves the loss of the rhamnose unit. This structural change affects its biological activity profile, as seen in comparative cytotoxicity studies. mdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling and Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry method used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. For flavonoids related to 2''-O-rhamnosyl icariside II, 3D-QSAR studies have provided significant insights into the structural requirements for specific biological targets.

One notable application has been in the study of phosphodiesterase 5 (PDE5) inhibitors. frontiersin.orgfrontiersin.org PDE5 is a key enzyme in various physiological processes, and its inhibition is a therapeutic strategy for conditions like erectile dysfunction. frontiersin.org

Key findings from 3D-QSAR analyses on rhamnose-containing icariside II analogues include:

High Inhibitory Activity: Rhamnose-based derivatives of icariside II have been confirmed to possess high inhibitory activity against PDE5. frontiersin.orgfrontiersin.org

Determinant Positions: The 3D-QSAR models revealed that substitutions at positions C-8, C-3, C-7, and C-4' are critical in determining the potency of PDE5 inhibition. frontiersin.orgfrontiersin.org

These computational models generate contour maps that visualize the regions where steric, electrostatic, or other field modifications on the molecule would likely enhance or decrease its biological activity, thereby providing a roadmap for designing novel analogues with improved inhibitory effects. rsc.org

Influence of Structural Modifications on Specific Pharmacological Activities

The direct comparison of 2''-O-rhamnosyl icariside II with its close structural analogues, baohuoside I and baohuoside II, clearly demonstrates how minor modifications can significantly alter pharmacological effects. Baohuoside I is structurally identical to 2''-O-rhamnosyl icariside II but lacks the terminal rhamnose sugar. Baohuoside II is formed by the demethylation of baohuoside I at the 4'-position of the B-ring. mdpi.com

A comparative study on their cytotoxicity against normal human liver cells (HL-7702) and human hepatocellular carcinoma cells (HepG2) revealed distinct activity profiles, particularly at high concentrations. mdpi.comnih.gov These differences underscore the influence of the rhamnose moiety and the 4'-methoxy group on the compounds' interaction with cellular systems.

Table 1: Comparative Cytotoxicity of 2''-O-Rhamnosyl Icariside II and Related Compounds

| Compound | Structural Modification from 2''-O-Rhamnosyl Icariside II | Concentration | Effect on HL-7702 & HepG2 Cells |

|---|---|---|---|

| 2''-O-Rhamnosyl Icariside II | - | 66 µg/mL | Significantly increased AST and LDH release. nih.gov |

| 66 µg/mL | Significantly decreased GSH activity. mdpi.comnih.gov | ||

| 66 µg/mL | Significantly increased MDA level. mdpi.comnih.gov | ||

| Baohuoside I | Lacks the terminal rhamnose sugar | 32 µg/mL | Significantly increased AST and LDH release. nih.gov |

| 32 µg/mL | Significantly increased MDA level. mdpi.comnih.gov | ||

| 32 µg/mL | Showed more significant overall cytotoxicity compared to the other two compounds. nih.gov | ||

| Baohuoside II | Lacks the terminal rhamnose sugar and the C4'-methyl group | 36 µg/mL | Significantly increased LDH release (HL-7702 only). nih.gov |

| 36 µg/mL | Significantly decreased SOD activity. mdpi.comnih.gov | ||

| 36 µg/mL | Significantly increased MDA level. mdpi.comnih.gov |

Data sourced from a study on cytotoxicity indices. mdpi.comnih.gov Abbreviations: AST (Aspartate Aminotransferase), LDH (Lactate Dehydrogenase), GSH (Glutathione), MDA (Malondialdehyde), SOD (Superoxide Dismutase).

This data illustrates that the removal of the rhamnose sugar (transition to baohuoside I) and further demethylation (transition to baohuoside II) modifies the cytotoxic impact, with baohuoside I exhibiting the most pronounced effects under the tested conditions. nih.gov Such studies are fundamental to understanding how the metabolism of flavonoid glycosides can alter their biological and toxicological profiles.

Metabolism and Pharmacokinetic Research on 2 O Rhamnosyl Icariside Ii

Identification of Metabolites and Biotransformation Pathways (e.g., Conversion to Icariside II, Icaritin)

2''-O-Rhamnosyl icariside II is not a primary flavonoid in Epimedium but rather an intermediate metabolite of other more complex flavonoid glycosides. nih.govsemanticscholar.org Research has shown that it is primarily derived from the hydrolysis of Epimedin C. researchgate.netphcog.com This biotransformation involves the cleavage of a glucose moiety from the C-7 position of Epimedin C. researchgate.net

The metabolic journey of 2''-O-Rhamnosyl icariside II continues as it undergoes further enzymatic hydrolysis. The next step in its biotransformation is the removal of the rhamnose group at the 2''-position, which converts it into icariside II (also known as baohuoside I). researchgate.netfrontiersin.org Subsequently, icariside II can be further hydrolyzed to its aglycone form, icaritin, by the cleavage of the remaining rhamnose molecule. frontiersin.org This deglycosylation process is crucial as the resulting metabolites, particularly icaritin, are often considered to be more readily absorbed and exhibit significant biological activities. jmb.or.kr

The enzymatic conversion of these flavonoids is facilitated by various hydrolases, including α-L-rhamnosidases and β-dextranases, which can be found in intestinal microflora. researchgate.netphcog.com For instance, α-L-rhamnosidase has been shown to effectively hydrolyze epimedin C to icariin (B1674258), a structural isomer of 2''-O-rhamnosyl icariside II, and can also act on 2''-O-rhamnosyl icariside II itself. researchgate.net

The following table summarizes the key biotransformation steps of 2''-O-Rhamnosyl icariside II:

| Precursor Compound | Metabolite | Transformation |

| Epimedin C | 2''-O-Rhamnosyl icariside II | Hydrolysis of a glucose moiety |

| 2''-O-Rhamnosyl icariside II | Icariside II (Baohuoside I) | Hydrolysis of a rhamnose moiety |

| Icariside II (Baohuoside I) | Icaritin | Hydrolysis of a rhamnose moiety |

Comparative Metabolic Fate with Other Flavonoids from Epimedium

The metabolic pathway of 2''-O-Rhamnosyl icariside II is part of a larger, intricate network of flavonoid metabolism within the body following the consumption of Epimedium extracts. The major flavonoids in Epimedium, such as icariin, epimedin A, epimedin B, and epimedin C, all undergo similar deglycosylation processes. jmb.or.krmdpi.com

Studies comparing the metabolism of these flavonoids reveal that the initial hydrolysis of the more complex glycosides is a common and significant step. For instance, icariin, a diglycoside, is metabolized to icariside II, the same metabolite derived from 2''-O-Rhamnosyl icariside II. researchgate.netmdpi.com Similarly, epimedin A and epimedin B are also metabolized into their respective secondary glycosides and ultimately can contribute to the pool of icariside II and icaritin. jmb.or.kr

In vivo studies in rats have shown that after oral administration of Epimedium extracts, the prototype compounds like icariin and epimedins are detected in plasma, but their concentrations are often lower than their metabolites, such as icariside II. frontiersin.org This suggests a rapid and extensive metabolism in the gastrointestinal tract.

The table below provides a comparative overview of the metabolic pathways of major Epimedium flavonoids.

| Primary Flavonoid | Key Intermediate Metabolites | Final Aglycone |

| Icariin | Icariside I, Icariside II | Icaritin |

| Epimedin A | Sagittatoside A, Icariside II | Icaritin |

| Epimedin B | Sagittatoside B, Icariside II | Icaritin |

| Epimedin C | 2''-O-Rhamnosyl icariside II, Icariin | Icaritin |

The metabolic rate and the predominant pathways can differ among these flavonoids. For example, some studies suggest that the hydrolysis of the glucose moiety at the C-7 position is a primary and often rapid step. mdpi.com The efficiency of these transformations is influenced by the activity of intestinal enzymes and the composition of the gut microbiota. jmb.or.kr Ultimately, the metabolic fate of 2''-O-Rhamnosyl icariside II is intrinsically linked to the metabolism of other major Epimedium flavonoids, all contributing to a common pool of bioactive metabolites.

Advanced Analytical Methodologies for 2 O Rhamnosyl Icariside Ii Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2''-O-Rhamnosyl icariside II from complex botanical extracts and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most commonly reported methods.

HPLC coupled with a Ultraviolet (UV) detector is a robust and widely used method for the quantification of 2''-O-Rhamnosyl icariside II. The analysis typically involves a reversed-phase column, most frequently a C18 type, which separates compounds based on their hydrophobicity. researchgate.netphcog.com

A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or acetic acid to improve peak shape and resolution. phcog.comscielo.br Detection is consistently performed at a wavelength of 270 nm, which corresponds to a strong absorbance region for this class of flavonoids. researchgate.netphcog.comresearchgate.net Method validation studies demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.999. researchgate.netphcog.com For instance, one method reported a standard curve of Y = 11279.1323X – 9.0287 (R² = 0.9999) over a concentration range of 1.563 to 200.0 μg/mL. phcog.com

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Agilent 1100 HPLC system | phcog.com |

| Column | ZORBAX SB-C18 (150 mm L. × 4.6 mm I.D., 5 μm) | phcog.com |

| Mobile Phase | Acetonitrile (A) and Ultrapure Water (B), Gradient | phcog.com |

| Flow Rate | 1.0 mL/min | phcog.com |

| Column Temperature | 40°C | phcog.com |

| Detection Wavelength | 270 nm | researchgate.netphcog.com |

| Injection Volume | 20 μL | phcog.comresearchgate.net |

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically under 2 μm). Several studies have employed UPLC systems, such as the Waters Acquity UPLC and Agilent-1290 UPLC, for the analysis of 2''-O-Rhamnosyl icariside II. researchgate.netscialert.net These systems are often coupled with advanced mass spectrometers for comprehensive analysis. scialert.netnih.gov For example, one method utilized a Waters ACQUITY HSS T3 C18 column (100 mm × 2.1 mm, 1.8 μm) with a gradient of 0.1% formic acid in water and acetonitrile at a flow rate of 0.6 mL/min. nih.gov

Due to the co-occurrence of numerous flavonoids in its natural sources, methods for the simultaneous determination of 2''-O-Rhamnosyl icariside II alongside its chemical relatives are essential for quality control and metabolic studies. researchgate.net One validated HPLC method enabled the concurrent quantification of 15 different flavonoids, including epimedin A, epimedin B, epimedin C, icariin (B1674258), and baohuoside I, in various Epimedium species. researchgate.net Similarly, UPLC-MS/MS methods have been developed to quantify a panel of bioactive compounds, including 2''-O-rhamnosyl icariside II, in biological matrices like dog plasma. port.ac.uk These multi-component analyses are crucial for creating a comprehensive chemical profile of the source material. nih.gov

Spectrometric Techniques for Structural Elucidation and Identification

While chromatography separates the compounds, spectrometry provides the detailed structural information necessary for unambiguous identification.

Mass spectrometry, particularly with an electrospray ionization (ESI) source, is a powerful tool for determining the molecular weight and fragmentation pattern of 2''-O-Rhamnosyl icariside II. The compound, with a molecular formula of C₃₃H₄₀O₁₄ and a molecular weight of approximately 660.67 g/mol , is readily ionized. nih.govphytopurify.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity of 2''-O-Rhamnosyl icariside II after its isolation. phcog.comscite.airesearchgate.net

The ¹H-NMR spectrum provides information on the number and environment of hydrogen atoms. Key signals include those from the aromatic protons on the flavonoid backbone, the prenyl group, the methoxy (B1213986) group, and the distinct signals from the anomeric protons of the sugar units, which confirm their presence and stereochemistry. scite.ai The ¹³C-NMR spectrum complements this by showing signals for all 33 carbon atoms in the molecule, including the characteristic carbonyl signal (C4) around δ 178.39 ppm and signals corresponding to the flavonoid rings and sugar moieties. scite.airesearchgate.net The collected NMR data for 2''-O-Rhamnosyl icariside II are consistent across multiple research reports. scite.airesearchgate.net

Biosynthesis Pathway Elucidation of 2 O Rhamnosyl Icariside Ii

Genetic Regulation Networks Governing Flavonoid Metabolism in Epimedium

The production of flavonoids in Epimedium, including the precursors to 2''-O-Rhamnosyl icariside II, is controlled by sophisticated genetic regulatory networks. nih.gov These networks ensure that the synthesis of these compounds is precisely managed during the plant's development. frontiersin.org A key regulatory mechanism involves the formation of a protein complex known as the MYB-bHLH-WD40 (MBW) complex. nih.gov This complex is known to activate the expression of structural genes in the flavonoid pathway. nih.gov

To unravel these complex interactions, researchers have employed advanced techniques such as the construction of time-ordered gene co-expression networks (TO-GCNs). nih.gov By analyzing gene expression at different stages of leaf development in Epimedium pubescens, studies have been able to predict flavonol biosynthesis routines and identify the transcription factors (TFs) that regulate them. nih.gov These analyses have revealed that the expression of structural genes is tightly controlled by TFs under specific temporal cues. nih.gov For instance, co-expression analyses have identified gene pairs with high correlation coefficients (PCC ≥ 0.85), indicating a strong regulatory relationship. nih.gov These networks provide a roadmap for understanding how the flow of metabolites through the flavonoid pathway is directed towards the synthesis of specific compounds like 2''-O-Rhamnosyl icariside II. nih.govfrontiersin.org

Identification and Characterization of Key Structural Genes and Transcription Factors

The biosynthesis of flavonols begins with the general phenylpropanoid pathway. nih.gov A series of enzymes, encoded by structural genes, catalyze the steps leading to the core flavonoid structure and its subsequent modifications. In Epimedium, many of the structural genes involved in the biosynthesis of prenylated flavonol glycosides have been identified. nih.gov

Over the past decade, significant progress has been made in identifying the transcription factors that regulate these structural genes in Epimedium. nih.govfrontiersin.orgnih.gov These regulatory proteins largely belong to families such as R2R3-MYB, bHLH, and WD40, which often work in concert. nih.govfrontiersin.org

Key Structural Genes in Epimedium Flavonoid Biosynthesis

| Gene Abbreviation | Enzyme Name | Function in Pathway |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | First committed step in the phenylpropanoid pathway. nih.gov |

| C4H | Cinnamate 4-hydroxylase | Catalyzes the hydroxylation of cinnamate. nih.gov |

| 4CL | 4-coumarate:CoA ligase | Activates 4-coumarate for entry into the flavonoid pathway. nih.gov |

| CHS | Chalcone (B49325) synthase | The first committed enzyme in the flavonoid biosynthesis pathway. nih.govnih.gov |

| CHI | Chalcone isomerase | Catalyzes the cyclization of chalcone to a flavanone. nih.govnih.gov |

| F3H | Flavanone 3-hydroxylase | Hydroxylates flavanones to produce dihydroflavonols. nih.govnih.gov |

| FLS | Flavonol synthase | Catalyzes the formation of flavonols from dihydroflavonols. nih.govnih.gov |

| PT | Prenyltransferase | Adds a prenyl group to the flavonoid backbone, a key step for icariin-type compounds. nih.gov |

| UGT | UDP-dependent glycosyltransferase | Transfers sugar moieties to the flavonoid structure. nih.govnih.gov |

| OMT | O-methyltransferase | Catalyzes the methylation of hydroxyl groups on the flavonoid ring. nih.gov |

Key Transcription Factors Regulating Flavonoid Biosynthesis in Epimedium

| Transcription Factor | Family | Putative Function |

|---|---|---|

| EsMYBA1 | R2R3-MYB | Positively regulates anthocyanin and flavonoid pathways. nih.govfrontiersin.org Interacts with bHLH regulators. nih.gov |

| EsMYBF1 | R2R3-MYB | Positively regulates flavonol accumulation in a leaf-specific manner by activating EsF3H and EsFLS. nih.govfrontiersin.org |

| EsAN2 | MYB | Upregulates the expression of CHS, CHI, and ANS. nih.gov |

| EsGL3 | bHLH | Works coordinately with MYB and WD40 proteins to regulate flavonoid biosynthesis. frontiersin.org |

| EsTTG1 | WD40 | Part of the regulatory MBW complex. frontiersin.org |

| EsMYB12 | R2R3-MYB | Acts as a transcriptional repressor of the flavonoid pathway. frontiersin.orgnih.gov |

Comparative Transcriptomic and Metabolomic Analyses in Epimedium Development

Integrated analyses combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) have provided deep insights into the biosynthesis of 2''-O-Rhamnosyl icariside II and other flavonoids in Epimedium. dntb.gov.uafrontiersin.orgnih.gov These studies correlate the expression levels of genes with the accumulation of specific compounds at different stages of plant development or in different plant tissues and locations. nih.govfrontiersin.orgnih.govnih.gov

A time-series analysis of Epimedium pubescens revealed that the content of prenylated flavonol glycosides (PFGs) varies significantly between buds and leaves and generally decreases as the leaves develop. nih.gov This change in metabolite profile is mirrored at the transcript level, where the expression of key structural genes and regulatory transcription factors changes over time. nih.gov For example, a study on Epimedium sagittatum showed that the total content of four major flavonoids, including icariin (B1674258), decreased during leaf development, and this correlated with the expression patterns of regulatory genes like EsMYBA1, EsMYBF1, and the repressor EsMYB12. frontiersin.org

Comparative studies between different Epimedium taxa have also been revealing. An analysis comparing large and small flower taxa of Herba Epimedii found that the flavonoid content was much higher in the small flower taxa. nih.gov This difference was linked to significant variations in the expression of genes involved in flavonoid biosynthesis. nih.gov Similarly, analyzing E. sagittatum from different geographical locations in China showed significant differences in the levels of icariin and epimedins A, B, and C. frontiersin.orgnih.gov These variations in metabolite accumulation were correlated with differential expression of key biosynthetic genes like PAL, CHS, and F3H. frontiersin.org

These combined "omics" approaches are powerful for identifying the specific genes and transcription factors that are bottlenecks or key control points in the biosynthesis of valuable compounds like 2''-O-Rhamnosyl icariside II. nih.govfrontiersin.org

Summary of Findings from Comparative Transcriptomic and Metabolomic Analyses

| Study Focus | Key Findings |

|---|---|

| Leaf Development in E. pubescens | PFG content is highest in early developmental stages and declines with leaf maturation. nih.gov Gene co-expression networks identified 14 hub transcription factors (including MYBs, bHLH, bZIPs) that likely regulate this process. nih.govdntb.gov.ua |

| Leaf Development in E. sagittatum | The total content of epimedin A, B, C, and icariin decreased as leaves developed. frontiersin.orgnih.gov The expression of positive regulators (EsMYBA1, EsMYBF1) and a negative regulator (EsMYB12) correlated with flavonoid accumulation. frontiersin.org |

| Comparison of Epimedium Taxa | Small flower taxa of Herba Epimedii accumulate significantly more flavonoids than large flower taxa, which is associated with differential expression of biosynthesis genes. nih.gov |

Future Research Directions and Translational Perspectives for 2 O Rhamnosyl Icariside Ii

Exploration of Undiscovered Biological Targets and Signaling Pathways

While current research has identified several key signaling pathways modulated by 2''-O-Rhamnosyl icariside II and its parent compound, icariside II, a vast area of its biological interaction map remains uncharted. Icariside II is known to influence multiple critical pathways involved in cellular health and disease. For instance, it can activate endothelial nitric oxide synthase (eNOS) through the PI3K/AKT, AMPK, and PKC signaling pathways, which is crucial for vascular endothelial function peerj.com. It has also been shown to regulate the PI3K/AKT/mTOR pathway, which is implicated in cancer cell proliferation and autophagy ijbs.comresearchgate.net. Furthermore, studies have highlighted its inhibitory effects on EGFR signaling and the downstream MAPK/ERK pathway in various cancer cell lines ijbs.com. A recent study also demonstrated that 2''-O-Rhamnosyl icariside II can ameliorate pulmonary fibrosis by modulating the E-cadherin signaling-mediated oxidative stress and epithelial-mesenchymal transition (EMT) processes nih.gov.

The diverse pharmacological effects observed, including anti-inflammatory, anti-oxidant, and anti-cancer activities, strongly suggest that 2''-O-Rhamnosyl icariside II interacts with a broader range of biological targets than is currently known peerj.comresearchgate.netnih.gov. Future research should prioritize the use of unbiased, large-scale screening methods, such as chemical proteomics and affinity-based protein profiling, to identify novel protein binding partners. Investigating its effects on epigenetic modifications, nuclear receptor activation, and less-explored signaling cascades could unveil novel mechanisms of action, potentially expanding its therapeutic applications to a wider array of diseases.

Table 1: Known Signaling Pathways Modulated by Icariside II and 2''-O-Rhamnosyl icariside II

| Pathway | Modulatory Effect | Associated Biological Outcome | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition/Modulation | Regulation of cell growth, cancer cell inhibition | ijbs.comresearchgate.net |

| MAPK/ERK | Inhibition | Suppression of cancer cell growth | ijbs.com |

| eNOS Activation (via PI3K/AKT, AMPK, PKC) | Activation | Increased nitric oxide release, improved endothelial function | peerj.com |

| E-cadherin Signaling | Modulation | Amelioration of pulmonary fibrosis | nih.gov |

Development of Advanced Synthetic Biology Approaches for Sustainable Production

The natural abundance of 2''-O-Rhamnosyl icariside II is low, making extraction from plant sources inefficient for large-scale production phcog.comtandfonline.com. Current methods often rely on the enzymatic hydrolysis of more abundant precursors like epimedin C phcog.comnih.gov. While effective, these biotransformation strategies can be further optimized.

Advanced synthetic biology and metabolic engineering offer a promising avenue for sustainable and high-yield production. This involves engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce the compound de novo from simple sugars researchgate.netfrontiersin.org. The entire flavonoid biosynthetic pathway, starting from precursors like phenylalanine, can be reconstructed within these microbial cell factories frontiersin.orgnih.gov. Key steps would involve introducing and optimizing the expression of genes encoding enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various glycosyltransferases specific for the rhamnosylation step nih.gov. Polyprotein expression technology, which allows for the efficient co-expression of multiple pathway enzymes, could be a valuable tool in this endeavor researchgate.net. Developing such microbial platforms would not only ensure a consistent and scalable supply but also reduce reliance on plant sources, aligning with green chemistry principles ujs.edu.cn.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular and systemic effects of 2''-O-Rhamnosyl icariside II, future research must integrate multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological perturbations induced by the compound frontiersin.orgmdpi.com. For example, transcriptomic (RNA-seq) and proteomic analyses of cells or tissues treated with the compound can reveal changes in gene and protein expression, respectively, highlighting the pathways that are most significantly affected nih.gov.

Metabolomics and lipidomics can further elucidate the downstream functional consequences by identifying alterations in the profiles of small-molecule metabolites and lipids mdpi.com. By integrating these different layers of biological information, researchers can construct detailed network models of the compound's mechanism of action frontiersin.orgnih.gov. This systems biology approach is crucial for moving beyond a single-target, single-pathway understanding to appreciate the complex interplay of molecular events that underlie the therapeutic effects of 2''-O-Rhamnosyl icariside II. Such comprehensive analyses can also help in identifying predictive biomarkers for treatment response.

Design and Synthesis of Novel, Potentially More Active Derivatives

While 2''-O-Rhamnosyl icariside II possesses notable bioactivity, there is significant potential to enhance its therapeutic properties through medicinal chemistry. The design and synthesis of novel derivatives can improve aspects such as potency, selectivity, bioavailability, and metabolic stability nih.gov. The structure of flavonoids, with their multiple hydroxyl groups, offers numerous sites for chemical modification nih.gov.

A key strategy involves creating a library of derivatives by modifying the glycosidic moieties or the aglycone backbone and then screening them for enhanced activity against specific biological targets. An example of this approach is the development of YS-10, a synthetic derivative of icariside II, which was designed to improve upon the parent compound's properties researchgate.netnih.gov. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into which chemical features are essential for biological activity. This iterative process of design, synthesis, and biological evaluation can lead to the development of next-generation compounds with superior therapeutic profiles.

Methodological Advancements in Analytical Chemistry for Trace Analysis

Progress in understanding the pharmacokinetics and in vivo mechanisms of 2''-O-Rhamnosyl icariside II is contingent upon the availability of highly sensitive and robust analytical methods. Current techniques for flavonoid analysis include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors mdpi.comnih.gov. For structural identification and quantification in complex biological matrices, mass spectrometry (MS) techniques such as triple-quadrupole (QQQ) MS and time-of-flight (TOF) MS are indispensable frontiersin.orgmdpi.com.

Future advancements should focus on increasing the sensitivity of these methods to enable the detection of trace levels of the compound and its metabolites in biological fluids and tissues. Developing methods with higher throughput would also be beneficial for screening large numbers of samples in preclinical and clinical studies. Furthermore, advancements in imaging mass spectrometry could provide valuable information on the spatial distribution of 2''-O-Rhamnosyl icariside II within tissues, offering unprecedented insights into its target engagement and local pharmacodynamics.

Q & A

Q. What are the validated analytical methods for identifying and quantifying 2''-O-Rhamnosyl Icariside II in plant extracts?

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For example, in Epimedium species, this compound elutes at ~28.7 min with [M-H]⁻ at m/z 659.2363 and can be distinguished from isomers by retention time and fragmentation patterns . Mass spectrometry (MS) in positive ion mode confirms its presence via comparison with standards (retention time: 6.38–6.48 min; m/z 661.2479) .

Q. How can 2''-O-Rhamnosyl Icariside II be synthesized efficiently in laboratory settings?

A biphasic enzymatic hydrolysis system using β-glucanase and icariin C (1:2 w/w) in ethyl acetate/HAc-NaAc buffer (pH 4.5, 3:2 v/v) achieves >93% yield at 60°C in 40 minutes. This method minimizes side products and allows enzyme reuse (retaining 91.69% efficiency after four cycles) .

Q. What are the primary biological activities of 2''-O-Rhamnosyl Icariside II reported in preclinical studies?

It demonstrates osteogenic potential by promoting alkaline phosphatase (ALP) activity and inhibiting HIF-1α expression (p < 0.05), validated via bio-layer interferometry (BLI) assays . Comparative cytotoxicity studies in HL-7702 and HepG2 cells show structure-dependent effects, with rhamnosyl substitutions influencing toxicity .

Advanced Research Questions

Q. How do structural variations (e.g., rhamnosyl substitutions) impact the bioactivity of 2''-O-Rhamnosyl Icariside II compared to analogs like Baohuoside I/II?

The presence of a disaccharide (Rha-Rha) at the C-2'' position enhances osteogenic activity compared to monosaccharide analogs (e.g., Baohuoside II with Rha only). Structural comparisons via MS/MS and cytotoxicity assays reveal that glycosylation patterns modulate solubility, target binding, and cellular uptake .

Q. What experimental strategies address contradictions in reported pharmacokinetic data for 2''-O-Rhamnosyl Icariside II?

Discrepancies in metabolite identification (e.g., hydroxyl icariside II vs. 2''-O-Rhamnosyl icariside II) require multi-modal validation:

- Use BLI for binding affinity confirmation .

- Cross-validate MS fragmentation patterns with synthetic standards (e.g., m/z 501, 382, 367 for metabolites) .

- Optimize extraction protocols to minimize matrix interference .

Q. How can researchers design robust in vitro models to study the osteogenic mechanism of 2''-O-Rhamnosyl Icariside II?

- Hypothesis-driven approach : Test dose-dependent ALP activation and HIF-1α suppression in MC3T3-E1 cells.

- Controls : Include icariin and baohuoside I/II to isolate glycosylation effects.

- Validation : Combine RT-qPCR for osteogenic markers (e.g., RUNX2) with ALP staining .

- Statistical rigor : Use ANOVA with post-hoc tests (n ≥ 3) to account for biological variability .

Q. What challenges arise in isolating 2''-O-Rhamnosyl Icariside II from Epimedium species, and how can they be mitigated?

- Challenge : Co-elution with isomers (e.g., 2''-O-Rhamnosyl icariside II isomer at tR 28.847 min) .

- Solution : Employ orthogonal purification (e.g., preparative HPLC + centrifugal partition chromatography).

- Quality control : Validate purity via NMR (¹H/¹³C) and high-resolution MS .

Methodological and Data Analysis Questions

Q. How does 2''-O-Rhamnosyl Icariside II biosynthesis differ across Epimedium species?

- Key genes : UDP-glycosyltransferases (UGTs) and rhamnosyltransferases regulate glycosylation.

- Analytical evidence : HPLC-MS profiles show species-specific variations (e.g., E. sagittatum vs. E. koreanum) .

- Synthetic biology : Heterologous expression in Nicotiana benthamiana can validate enzyme functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.